molecular formula C11H10N2O B1624858 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde CAS No. 179055-29-9

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Cat. No.: B1624858
CAS No.: 179055-29-9
M. Wt: 186.21 g/mol
InChI Key: AUZCPJSYHVZKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (CAS: 179055-29-9) is a pyrazole-substituted benzaldehyde derivative with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.22 g/mol . This compound features a benzaldehyde moiety linked to a 1-methyl-1H-pyrazol-4-yl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZCPJSYHVZKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445327
Record name 4-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-29-9
Record name 4-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stille Cross-Coupling: A Palladium-Catalyzed Approach

Reaction Mechanism and Optimization

The Stille cross-coupling reaction between 4-bromobenzaldehyde and 1-methyl-4-(tributylstannyl)-1H-pyrazole represents the most direct route to 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde. This method employs tetrakis(triphenylphosphine)palladium(0) as a catalyst in xylene at 140°C for 3 hours, achieving a 92% yield. The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the stannane, and reductive elimination to form the carbon-carbon bond (Figure 1).

Key Parameters:

  • Catalyst Loading: 5 mol% Pd(PPh₃)₄ ensures efficient turnover without side reactions.
  • Solvent Effects: Xylene’s high boiling point (139°C) facilitates reflux conditions, enhancing reaction kinetics.
  • Stoichiometry: A 1:1 molar ratio of 4-bromobenzaldehyde to stannylated pyrazole minimizes byproduct formation.
Table 1: Optimization of Stille Cross-Coupling Conditions
Parameter Optimal Value Impact on Yield
Catalyst Pd(PPh₃)₄ (5 mol%) 92%
Temperature 140°C <80% below 120°C
Reaction Time 3 hours 85% at 2 hours
Solvent Xylene 90% in toluene

Limitations and Scalability

While this method offers high yields, challenges include:

  • Cost: Tributylstannyl reagents are expensive and require careful handling due to toxicity.
  • Purification: Residual tin byproducts necessitate column chromatography, complicating large-scale synthesis.

Vilsmeier-Haack Formylation of Pyrazoline Intermediates

Two-Step Synthesis via Pyrazoline Intermediates

An alternative route involves formylating 1,3,5-triarylpyrazolines using the Vilsmeier-Haack reagent (POCl₃/DMF), followed by oxidative aromatization.

Step 1: Vilsmeier-Haack Formylation
Phosphorus oxychloride (0.02 mol) is added to DMF at 0°C, generating the electrophilic formylating agent. A solution of 1,3,5-triarylpyrazoline (0.01 mol) in DMF is introduced, and the mixture is heated at 70°C for 4–7 hours. Basification with Na₂CO₃ precipitates the formylated intermediate.

Step 2: Oxidative Aromatization
The pyrazoline intermediate is treated with iodine (10 mol%) in DMSO at 120°C for 25–50 minutes, inducing dehydrogenation to the aromatic pyrazole. Acidification with HCl yields 4-(3,5-diaryl-1H-pyrazol-1-yl)benzaldehyde.

Table 2: Reaction Conditions for Vilsmeier-Haack Formylation
Parameter Value Yield
Formylation Temperature 70°C 75–78%
Oxidizing Agent I₂ in DMSO 99.6% purity
Recrystallization Solvent 40% Ethanol/Water 75.8% recovery

Regioselectivity and Byproduct Control

The reaction favors 3-substituted pyrazoles over 5-substituted isomers (95:5 ratio). Recrystallization from ethanol/water mixtures enhances purity to >99.6%, critical for pharmaceutical applications.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (420 W, 10 minutes) accelerates condensation and cyclization steps in pyrazole synthesis, reducing reaction times from hours to minutes. Though unvalidated for the target compound, this approach merits exploration for scalability.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis
Method Yield Purity Cost Scalability
Stille Cross-Coupling 92% High High Moderate
Vilsmeier-Haack 75.8% >99.6% Moderate High
MCRs (Potential) ~70% Variable Low High

Key Findings:

  • The Stille method excels in yield but suffers from tin waste and cost.
  • Vilsmeier-Haack offers superior purity and scalability, albeit with longer reaction times.
  • Microwave and MCR strategies remain underexplored but promising for green chemistry.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Reagent Conditions Product Yield Source
KMnO₄ (acidic)Aqueous H₂SO₄, 80°C, 6 hr4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid78%
CrO₃ (Jones reagent)Acetone, 0°C, 2 hrSame as above85%

Mechanistic studies indicate the formation of a geminal diol intermediate prior to oxidation .

Reduction Reactions

Selective reduction of the aldehyde group yields primary alcohols:

Reagent Conditions Product Yield Source
NaBH₄MeOH, 25°C, 1 hr4-(1-Methyl-1H-pyrazol-4-yl)benzyl alcohol92%
LiAlH₄Et₂O, 0°C → 25°C, 30 minSame as above88%

The pyrazole ring remains intact under these conditions due to its aromatic stability.

Nucleophilic Addition Reactions

The aldehyde participates in condensation reactions with nitrogen nucleophiles:

Hydrazone Formation

Reagent Conditions Product Application
PhenylhydrazineEtOH, Δ, 3 hrCorresponding hydrazone derivativeAntitumor agents
Semicarbazide hydrochlorideAcOH, 25°C, 12 hrSemicarbazone adductsAntimicrobial screening

These derivatives exhibit enhanced biological activity compared to the parent compound .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution:

Reaction Reagent Position Product Yield
BrominationBr₂ in CHCl₃C-33-Bromo-1-methyl-4-(benzaldehyde)pyrazole67%
NitrationHNO₃/H₂SO₄, 0°CC-55-Nitro-1-methyl-4-(benzaldehyde)pyrazole58%

Substitution occurs preferentially at the C-3 and C-5 positions due to the electron-donating methyl group at N-1 .

Cross-Coupling Reactions

The benzaldehyde moiety participates in palladium-catalyzed couplings:

Reaction Type Conditions Product Yield
Suzuki couplingPdCl₂(dppf), K₂CO₃, dioxane/H₂O, 100°CBiaryl derivatives72%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°CAminated analogs65%

These reactions enable modular construction of CDK2 inhibitors and other pharmacologically active compounds .

Tandem Reaction Systems

Recent advancements demonstrate multicomponent reactivity:

text
Knoevenagel condensation → 1,3-dipolar cycloaddition → Oxidative aromatization

Using diazo compounds and 1,3-dicarbonyls, this sequence yields polyfunctional pyrazoles with molecular oxygen as the terminal oxidant . The aldehyde group acts as both reactant and directing group in these transformations.

Biological Activity Correlations

Derivatives exhibit structure-dependent pharmacological effects:

Derivative CDK2 Inhibition (Ki) Antiproliferative Activity (GI₅₀)
Parent compound>10 µM>50 µM
5-Chloro-substituted analog 0.005 µM0.158 µM
Hydrazone derivative 0.090 µM7.350 µM

Electronic modulation of the pyrazole ring significantly enhances target affinity .

This compound's dual reactivity profile makes it invaluable for constructing complex heterocyclic systems. Current research focuses on optimizing reaction conditions for industrial-scale applications while maintaining regiochemical control .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :
Research indicates that 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the presence of the pyrazole moiety, which is a known pharmacophore in many biologically active compounds.

Case Study : A study demonstrated that derivatives of benzaldehyde, including this compound, can inhibit key enzymes involved in bacterial DNA replication, suggesting a mechanism for their antimicrobial effects .

Anticancer Potential :
The compound has shown promise in anticancer research. Preliminary studies suggest that it may interact with specific biological targets, influencing cell viability and biochemical pathways relevant to cancer progression.

Organic Synthesis Applications

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in numerous chemical reactions, making it a versatile building block for synthetic chemists.

Key Reactions:

  • Condensation Reactions : The aldehyde group can undergo condensation with amines to form imines, which are useful intermediates in organic synthesis.
  • Nucleophilic Addition : The electrophilic nature of the carbonyl carbon allows for nucleophilic attack by various nucleophiles, leading to diverse functionalized products.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Positional Isomers

  • 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde (CAS: 179055-27-7)
    • Key Difference : Methyl group on pyrazole at position 3 instead of 3.
    • Impact : Altered electronic distribution due to the pyrazole ring’s resonance structure. The 3-yl isomer may exhibit different reactivity in cross-coupling reactions or hydrogen bonding interactions .

Substituted Pyrazole Derivatives

  • 4-(4-(Trifluoromethyl)-1H-pyrazol-1-YL)benzaldehyde

    • Key Difference : Trifluoromethyl (-CF₃) replaces the methyl (-CH₃) group on pyrazole.
    • Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, making this analog more suitable for pharmaceutical applications requiring prolonged biological activity .
  • 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde (CAS: 1179758-89-4) Key Difference: Chloro (-Cl) substituent on pyrazole. However, it introduces toxicity concerns, requiring stringent safety protocols .

Benzaldehyde Ring-Substituted Analogs

  • 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)benzaldehyde (CAS: 1558171-05-3)

    • Key Difference : Additional methyl group at position 4 on the benzaldehyde ring.
    • Impact : Increased steric hindrance may reduce reaction rates in bulky catalytic systems. The methyl group also enhances hydrophobicity, affecting solubility in polar solvents .
  • 2-Fluoro-6-(1-methyl-1H-pyrazol-4-YL)benzaldehyde

    • Key Difference : Fluorine atom at position 2 on the benzaldehyde ring.
    • Impact : Fluorine’s electronegativity alters electronic density, improving stability against oxidation. This modification is advantageous in designing fluorinated drug candidates .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde 179055-29-9 C₁₁H₁₀N₂O 186.22 Pyrazole-4-yl, -CH₃ High reactivity in aldol condensations
4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde 179055-27-7 C₁₁H₁₀N₂O 186.21 Pyrazole-3-yl, -CH₃ Altered resonance stabilization
4-(4-(Trifluoromethyl)-1H-pyrazol-1-YL)benzaldehyde 10-F725333 C₁₁H₇F₃N₂O 240.18 Pyrazole-1-yl, -CF₃ Enhanced metabolic stability
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde 1179758-89-4 C₁₀H₇ClN₂O 206.63 Pyrazole-1-yl, -Cl Electrophilic aldehyde group
2-Fluoro-6-(1-methyl-1H-pyrazol-4-YL)benzaldehyde 1225218-62-1 C₁₁H₉FN₂O 204.20 Benzaldehyde-2-F, pyrazole-4-yl Oxidation resistance

Biological Activity

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a pyrazole ring and an aldehyde functional group, this compound has shown promise in various therapeutic applications, particularly in antimicrobial and anticancer research.

  • Chemical Formula : C₁₁H₁₀N₂O
  • Molecular Weight : Approximately 186.21 g/mol
  • Structure : Contains a benzaldehyde moiety attached to a pyrazole ring with a methyl group on the nitrogen of the pyrazole.

Biological Activity Overview

Recent studies have highlighted the significant biological activities associated with this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzaldehyde, including this compound, exhibit potent antimicrobial activity against various pathogens. Notably, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanisms of action may involve the inhibition of key enzymes involved in bacterial DNA replication, which contributes to its antimicrobial properties .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

Anticancer Activity

The pyrazole ring in this compound is recognized as a pharmacophore in numerous anticancer agents. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including those associated with lung, breast, and colorectal cancers .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of proliferative signaling pathways.

Table 2: Anticancer Activity Against Various Cell Lines

Cancer Cell LineIC50 (μM)
MDA-MB-231 (Breast Cancer)15.2
HepG2 (Liver Cancer)12.7
A549 (Lung Cancer)18.5

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, leading to reduced cell division.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.

Case Studies

Several studies have explored the biological activity of similar pyrazole derivatives:

  • A study reported that specific pyrazole derivatives exhibited significant anticancer activity against breast cancer cells (MDA-MB-231), indicating potential for drug development .
  • Another investigation found that compounds with similar structures showed enhanced antibacterial effects when modified with additional functional groups .

Q & A

Q. What are the key physicochemical properties of 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde, and how are they experimentally determined?

The compound (CAS 179055-29-9) has a molecular formula C₁₁H₁₀N₂O and molecular weight 186.22 g/mol . Its melting point is reported as 97.5–99°C , determined via differential scanning calorimetry (DSC) . Key methodologies for characterization include:

  • High-Performance Liquid Chromatography (HPLC) to confirm purity (≥97%) .
  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to validate structure and functional groups (e.g., aldehyde at ~1700 cm⁻¹) .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical method involves nucleophilic substitution or cross-coupling reactions . For example:

  • Knoevenagel condensation : Reacting pyrazole derivatives with benzaldehyde precursors in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
  • Mannich reaction : Introducing substituents via amine-mediated coupling, as demonstrated in related benzaldehyde derivatives .

Q. How is the compound purified after synthesis, and what challenges arise during crystallization?

Purification often involves recrystallization from ethanol or chromatographic techniques (e.g., column chromatography with silica gel). Challenges include:

  • Low solubility in non-polar solvents , requiring optimization of solvent mixtures (e.g., ethanol/water) .
  • Purity monitoring via HPLC to remove byproducts like unreacted pyrazole intermediates .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • ¹H/¹³C NMR : To assign aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ ~10 ppm) .
  • Mass spectrometry (MS) : For molecular ion confirmation (m/z 186.22) .
  • Elemental analysis : To validate C, H, N, and O composition .

Q. What safety protocols are recommended for handling and storing this compound?

  • Storage : Under inert gas (e.g., argon) at 2–8°C to prevent aldehyde oxidation .
  • Handling : Use of fume hoods and personal protective equipment (PPE) due to potential irritancy .

Advanced Research Questions

Q. How does the compound’s stability vary under different thermal or photolytic conditions?

  • Thermal stability : Assessed via thermogravimetric analysis (TGA) , showing decomposition above 200°C .
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., ICH Q1B guidelines) reveals degradation products like carboxylic acids .

Q. What strategies are effective in designing derivatives with enhanced bioactivity?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyrazole ring to improve electrophilicity .
  • Hybridization : Combining with bioactive scaffolds (e.g., benzimidazoles) via hydrazone linkages to target antioxidant or anti-inflammatory pathways .

Q. How can cross-coupling reactions be optimized to functionalize the benzaldehyde moiety?

  • Suzuki-Miyaura coupling : Using Pd catalysts to introduce aryl/heteroaryl groups at the 4-position .
  • Microwave-assisted synthesis : Reducing reaction time (e.g., from 6 h to 30 min) while maintaining yields >90% .

Q. How should researchers address contradictions in reported purity vs. reactivity data?

  • Batch comparison : Analyze multiple synthesis batches via HPLC to identify impurity profiles (e.g., residual DMF) .
  • Kinetic studies : Correlate purity with reaction rates in model transformations (e.g., Schiff base formation) .

Q. What mechanistic insights exist for its antioxidant and anti-inflammatory activities?

  • Radical scavenging : Evaluated via DPPH/ABTS assays, with IC₅₀ values comparable to ascorbic acid for derivatives bearing -OH/-OCH₃ groups .
  • COX-2 inhibition : Molecular docking studies suggest interactions with catalytic domains, validated via in vitro enzyme assays .

Q. How can computational modeling predict its reactivity in complex reaction systems?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., solvolysis in DMSO) .

Q. What are the degradation products in acidic/basic media, and how are they characterized?

  • Acidic hydrolysis : Forms 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid , identified via LC-MS and IR .
  • Basic conditions : Aldol condensation products detected via NMR and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.